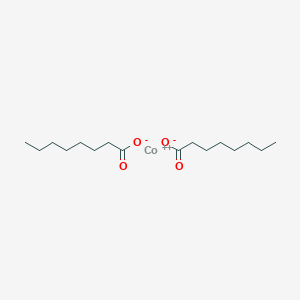

Cobalt dioctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt dioctanoate is a useful research compound. Its molecular formula is C16H30CoO4 and its molecular weight is 345.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization Catalysis

Cobalt dioctanoate is widely used as a catalyst in various polymerization reactions, particularly in radical polymerization processes. Its effectiveness stems from its ability to mediate reactions while providing control over molecular weight and polydispersity of the resulting polymers.

This compound serves as a catalyst in various organic synthesis reactions, enhancing reaction rates and selectivity.

Hydrogenation Reactions

Cobalt complexes, including this compound, have emerged as effective catalysts for hydrogenation reactions. They facilitate the conversion of alkenes to alkanes under mild conditions, making them valuable in synthetic organic chemistry .

Case Studies

Several case studies illustrate the practical applications of this compound in industrial and research settings.

Case Study: Synthesis of Polystyrene

In a controlled study, researchers utilized this compound to synthesize polystyrene via ATRP. The resulting polystyrene exhibited a well-defined structure with a narrow molecular weight distribution, showcasing the effectiveness of this compound as a catalyst .

Case Study: Hydrogenation of Unsaturated Fatty Acids

Another significant application was observed in the hydrogenation of unsaturated fatty acids where this compound was employed to enhance the reaction efficiency and selectivity towards desired products. The study reported improved yields compared to traditional methods without cobalt catalysts .

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider health implications associated with cobalt compounds. The International Agency for Research on Cancer has classified certain cobalt compounds as potentially carcinogenic under specific exposure conditions . Therefore, proper safety measures should be implemented when handling this compound.

Análisis De Reacciones Químicas

Catalytic Activity in Polymerization Reactions

Cobalt dioctanoate exhibits significant catalytic activity in controlled radical polymerization processes, particularly in atom transfer radical polymerization (ATRP) and cobalt-mediated radical polymerization (CMRP) :

Key Mechanisms and Findings:

- ATRP of Styrene :

| Monomer | Catalyst System | Temperature | Polydispersity (PDI) | Reference |

|---|---|---|---|---|

| Styrene | Co(C₇H₁₅COO)₂ in toluene/fluorous media | 90°C | 1.2–1.5 |

- Reverse ATRP :

Oxidation Reactions and Oxidative Curing

This compound accelerates oxidation reactions, particularly in paint and ink drying :

- Radical Formation :

| Application | Reaction Type | Key Product | Reference |

|---|---|---|---|

| Surface Drying | Radical-mediated oxidation | Polymerized film |

Reaction with Acids:

- Dissolves in dilute sulfuric acid, releasing Co²⁺ ions and octanoic acid: Co C H COO +H SO →Co +2C H COOH+SO +H ↑[6][10]

Reaction with Bases:

- Forms cobalt(II) hydroxide precipitates in alkaline conditions: Co +2OH →Co OH ↓[10][12]

- Precipitates re-dissolve in excess ammonia, forming hexaamminecobalt(II) complexes: Co OH +6NH →[Co NH ]2++2OH [10]

Coordination Chemistry

This compound participates in ligand exchange reactions:

- Thiocyanate Complexation :

- Forms blue tetraisothiocyanatocobaltate(II) in the presence of SCN⁻: Co +4SCN →[Co SCN ]2−[10][30]

- Chloride Complexation :

- Converts pink [Co(H₂O)₆]²⁺ to blue [CoCl₄]²⁻ in HCl: [Co H O ]2++4Cl →[CoCl ]2−+6H O[6][12]

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:Co C H COO ΔCoO+CO ↑+H O↑+hydrocarbons[2][17]

- Products : Cobalt(II) oxide (CoO), carbon dioxide, and water.

| Decomposition Stage | Temperature Range | Primary Products | Reference |

|---|---|---|---|

| Initial Breakdown | 200–300°C | CoO, CO₂ | |

| Complete Oxidation | >900°C | Co₃O₄ |

Propiedades

Número CAS |

1588-79-0 |

|---|---|

Fórmula molecular |

C16H30CoO4 |

Peso molecular |

345.34 g/mol |

Nombre IUPAC |

cobalt(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

Clave InChI |

HWVKIRQMNIWOLT-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

SMILES canónico |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2] |

Key on ui other cas no. |

6700-85-2 1588-79-0 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.